Cas no 1806726-15-7 (Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate)

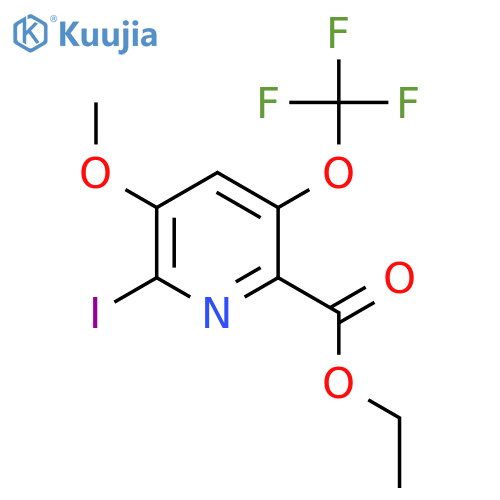

1806726-15-7 structure

商品名:Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate

CAS番号:1806726-15-7

MF:C10H9F3INO4

メガワット:391.082445859909

CID:4835578

Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate

-

- インチ: 1S/C10H9F3INO4/c1-3-18-9(16)7-5(19-10(11,12)13)4-6(17-2)8(14)15-7/h4H,3H2,1-2H3

- InChIKey: QMQVHVKIKQTJEU-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(C(=O)OCC)=N1)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 57.6

Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091415-1g |

Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate |

1806726-15-7 | 97% | 1g |

$1,504.90 | 2022-03-31 |

Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

1806726-15-7 (Ethyl 2-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量